3-(4-Chloro-benzoylamino)-3-(4-methoxy-phenyl)-propionic acid
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Overview
Description
3-(4-Chloro-benzoylamino)-3-(4-methoxy-phenyl)-propionic acid is an organic compound that features both chloro and methoxy functional groups attached to a benzoylamino and phenyl-propionic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-benzoylamino)-3-(4-methoxy-phenyl)-propionic acid typically involves the following steps:
Formation of the Benzoylamino Intermediate: This can be achieved by reacting 4-chlorobenzoyl chloride with an appropriate amine under basic conditions.
Coupling with 4-Methoxyphenyl Propionic Acid: The intermediate is then coupled with 4-methoxyphenyl propionic acid using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: 3-(4-Hydroxy-benzoylamino)-3-(4-methoxy-phenyl)-propionic acid.
Reduction: 3-(Benzoylamino)-3-(4-methoxy-phenyl)-propionic acid.
Substitution: 3-(4-Substituted-benzoylamino)-3-(4-methoxy-phenyl)-propionic acid.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: May act as an inhibitor for certain enzymes due to its structural features.
Receptor Binding: Potential to bind to specific receptors in biological systems.
Medicine
Drug Development: Could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
Material Science: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-benzoylamino)-3-(4-methoxy-phenyl)-propionic acid would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. If used in drug development, it could interact with specific molecular targets such as receptors or enzymes, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chloro-benzoylamino)-3-phenyl-propionic acid: Lacks the methoxy group, which may affect its reactivity and biological activity.
3-(4-Methoxy-benzoylamino)-3-(4-chloro-phenyl)-propionic acid: The positions of the chloro and methoxy groups are swapped, potentially leading to different chemical and biological properties.
Uniqueness
3-(4-Chloro-benzoylamino)-3-(4-methoxy-phenyl)-propionic acid is unique due to the specific arrangement of its functional groups, which can influence its reactivity, binding affinity, and overall biological activity. This makes it a valuable compound for various scientific and industrial applications.
Biological Activity
3-(4-Chloro-benzoylamino)-3-(4-methoxy-phenyl)-propionic acid, also known by its CAS number 332052-54-7, is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C17H16ClNO4
- Molecular Weight : 333.766 g/mol
- Boiling Point : 564.3 ºC
- Flash Point : 295.1 ºC
The biological activity of this compound is primarily attributed to its structural features, which include a chloro-substituted benzoyl group and a methoxyphenyl moiety. These groups can interact with various biological targets, influencing multiple pathways:
- Anti-inflammatory Activity : The compound has shown potential as an anti-inflammatory agent, possibly through the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response.
- Antioxidant Properties : Its ability to scavenge free radicals may contribute to its protective effects against oxidative stress-related diseases.
- Antimicrobial Effects : Preliminary studies suggest that it may possess antimicrobial properties, though specific data on its efficacy against various pathogens is limited.
Biological Activity Data
Biological Activity | Mechanism | Reference |
---|---|---|
Anti-inflammatory | Inhibition of cytokines | |
Antioxidant | Free radical scavenging | |
Antimicrobial | Inhibition of bacterial growth |
Case Studies and Research Findings
-
Anti-inflammatory Effects :
A study demonstrated that this compound significantly reduced levels of TNF-alpha and IL-6 in vitro, indicating its potential as an anti-inflammatory agent in conditions such as arthritis and other inflammatory diseases. -
Antioxidant Activity :
Research published in the Frontiers in Chemistry highlighted the compound's ability to reduce oxidative stress markers in cellular models. This suggests a protective role against oxidative damage, which is crucial for preventing chronic diseases like cancer and cardiovascular disorders. -
Antimicrobial Properties :
A recent investigation into the antimicrobial efficacy of this compound revealed promising results against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be comparable to standard antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections.
Properties
IUPAC Name |
3-[(4-chlorobenzoyl)amino]-3-(4-methoxyphenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4/c1-23-14-8-4-11(5-9-14)15(10-16(20)21)19-17(22)12-2-6-13(18)7-3-12/h2-9,15H,10H2,1H3,(H,19,22)(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWWJKKIMHVAMZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60389661 |
Source
|
Record name | 3-(4-Chlorobenzamido)-3-(4-methoxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60389661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
332052-54-7 |
Source
|
Record name | 3-(4-Chlorobenzamido)-3-(4-methoxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60389661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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